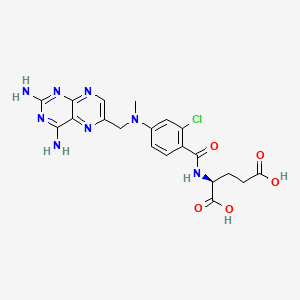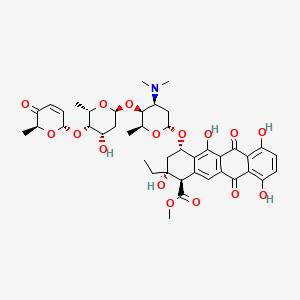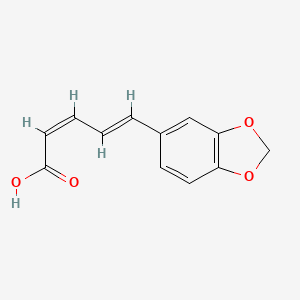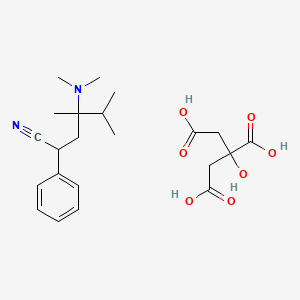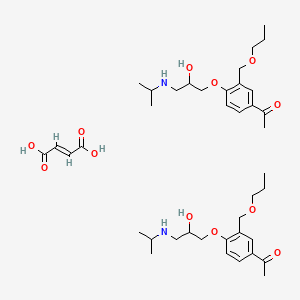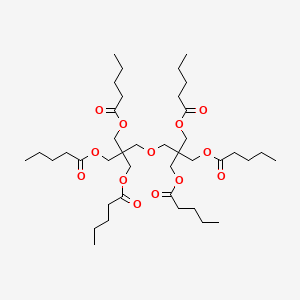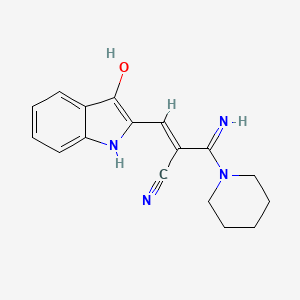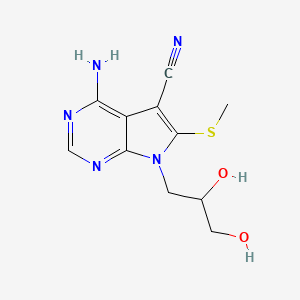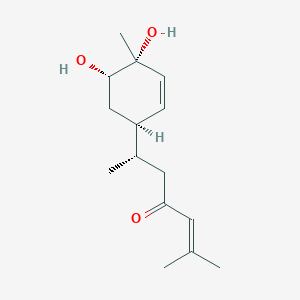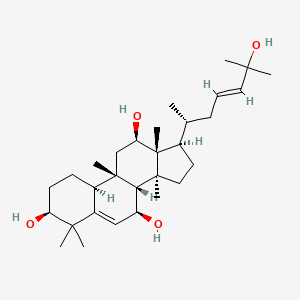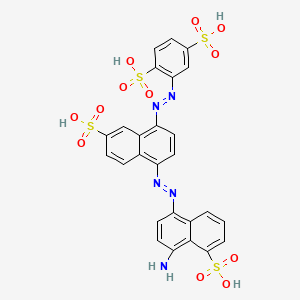
2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid typically involves a multi-step process:
Diazotization: The starting material, 4-amino-5-sulfo-1-naphthalenyl, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-sulfo-1-naphthalenyl to form the intermediate azo compound.
Further Diazotization and Coupling: This intermediate undergoes another diazotization and coupling with 1,4-benzenedisulfonic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo groups (-N=N-) can break the compound into its constituent aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Aromatic amines such as 4-amino-5-sulfo-1-naphthalenyl.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a pH indicator and in titrations due to its distinct color change properties. It also serves as a model compound for studying azo dye synthesis and degradation mechanisms.
Biology
In biological research, it is employed in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it useful in histology and cytology.
Medicine
The compound has applications in medical diagnostics, particularly in assays and tests where colorimetric detection is required. It is also explored for its potential antimicrobial properties.
Industry
Industrially, it is extensively used in the textile industry for dyeing fabrics. Its stability and vibrant color make it a preferred choice for coloring synthetic fibers. Additionally, it is used in the food industry as a colorant and in cosmetics for various products.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different pH environments. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity or structure.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Direct Red 28: Commonly used in the textile industry for dyeing cotton.
Uniqueness
2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid is unique due to its dual azo groups and multiple sulfonic acid groups, which confer high water solubility and strong binding affinity to various substrates. This makes it particularly effective in applications requiring high stability and intense coloration.
属性
CAS 编号 |
75627-28-0 |
|---|---|
分子式 |
C26H19N5O12S4 |
分子量 |
721.7 g/mol |
IUPAC 名称 |
2-[[4-[(4-amino-5-sulfonaphthalen-1-yl)diazenyl]-7-sulfonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C26H19N5O12S4/c27-19-7-8-21(17-2-1-3-25(26(17)19)47(41,42)43)29-28-20-9-10-22(18-12-14(44(32,33)34)4-6-16(18)20)30-31-23-13-15(45(35,36)37)5-11-24(23)46(38,39)40/h1-13H,27H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI 键 |
PLWCOSUGPWIJNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)

